(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine
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Overview
Description
(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, two methoxy groups, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine typically involves the reaction of 5-bromo-2-methoxybenzyl alcohol with 2-methoxyethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves:
Starting Materials: 5-bromo-2-methoxybenzyl alcohol and 2-methoxyethylamine.
Reaction Conditions: The reaction is typically performed in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological research, particularly in the study of enzyme interactions and inhibition. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound has been investigated for its potential antiviral properties. Studies have shown that it can inhibit the replication of certain viruses by interfering with their entry and replication processes .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound interferes with the entry and replication stages of viruses by disrupting their vesicle trafficking and autophagy pathways . This dual mechanism of action makes it effective against a range of pathogens.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxybenzyl)amine: Lacks the additional methoxyethyl group, which may affect its reactivity and applications.
(5-Bromo-2-methoxybenzyl)-(2-pyridinylmethyl)amine: Contains a pyridinylmethyl group, which may confer different biological activities and chemical properties.
Uniqueness
(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications where both properties are required, such as in the synthesis of complex organic molecules and in antiviral research.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-14-6-5-13-8-9-7-10(12)3-4-11(9)15-2/h3-4,7,13H,5-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNALFQZBFIGRSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=CC(=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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